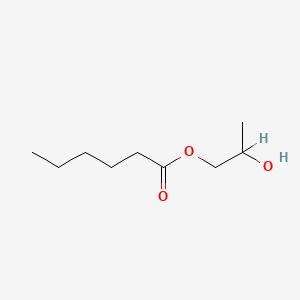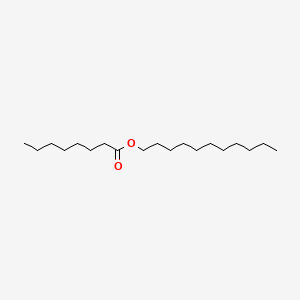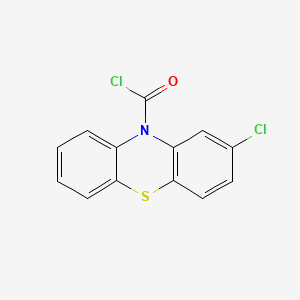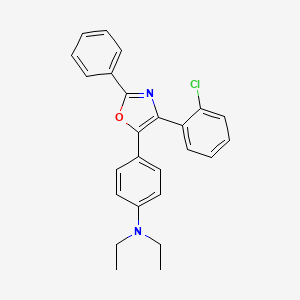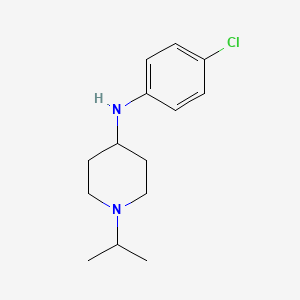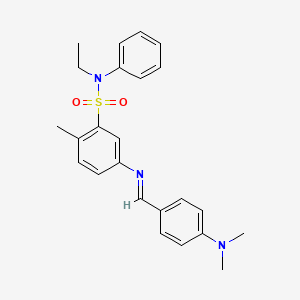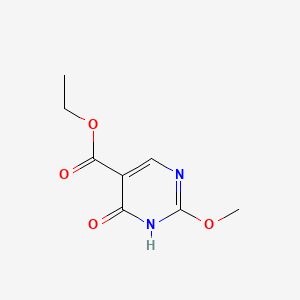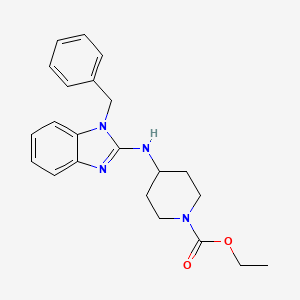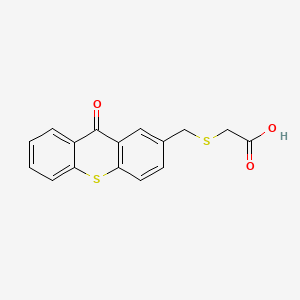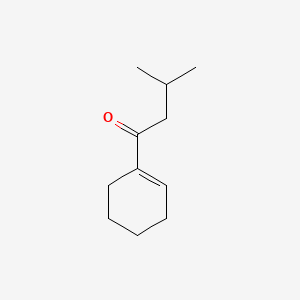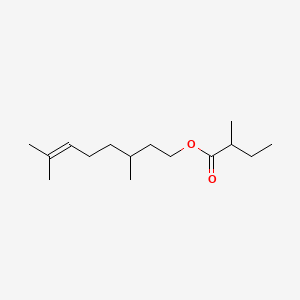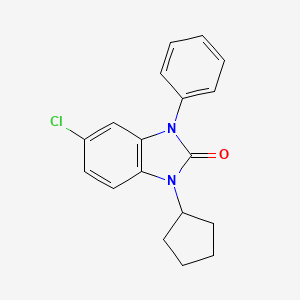
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopentyl and Phenyl Substitution: The cyclopentyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one: Unique due to its specific substitution pattern and chemical properties.
Other Benzimidazoles: Compounds such as 1,3-Dihydro-5-chloro-2H-benzimidazol-2-one and 1,3-Dihydro-5-phenyl-2H-benzimidazol-2-one share similar core structures but differ in their substituents and resulting properties.
Uniqueness
This compound is unique due to the presence of both cyclopentyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The chlorine atom at the 5-position also adds to its reactivity and versatility in chemical synthesis.
Properties
CAS No. |
79759-44-7 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
5-chloro-1-cyclopentyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C18H17ClN2O/c19-13-10-11-16-17(12-13)21(15-6-2-1-3-7-15)18(22)20(16)14-8-4-5-9-14/h1-3,6-7,10-12,14H,4-5,8-9H2 |
InChI Key |
DIQWPCIERNOFRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


